2-(Naphthalen-1-ylmethyl)succinic acid
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Overview
Description
“2-(Naphthalen-1-ylmethyl)succinic acid” is a chemical compound with the molecular formula C15H14O4 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-(Naphthalen-1-ylmethyl)succinic acid” is 1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19) . This indicates that the molecule consists of a succinic acid group attached to a naphthalene ring via a methylene bridge.Physical And Chemical Properties Analysis
“2-(Naphthalen-1-ylmethyl)succinic acid” is a white to yellow solid . It has a molecular weight of 258.27 .Scientific Research Applications
Anaerobic Degradation of Hydrocarbons
Anaerobic degradation of hydrocarbons, such as 2-methylnaphthalene, has been demonstrated in sulfate-reducing cultures, leading to the production of naphthylmethyl-succinic acid derivatives. This indicates a potential application of 2-(naphthalen-1-ylmethyl)succinic acid in environmental bioremediation, specifically in the anaerobic degradation processes of polycyclic aromatic hydrocarbons (PAHs) under sulfate-reducing conditions (Annweiler et al., 2000).
Fluorescent Probes for Bioimaging
A novel fluorescent probe for β-amyloids, essential for Alzheimer’s disease diagnosis, was synthesized using a compound structurally related to 2-(naphthalen-1-ylmethyl)succinic acid. This application highlights its role in the development of diagnostic tools for neurodegenerative diseases, demonstrating the potential of naphthylmethyl-succinic acid derivatives in medical imaging and diagnostics (Fa et al., 2015).
Aromatic Polyesters from Biosuccinic Acid
2-(Naphthalen-1-ylmethyl)succinic acid and its derivatives have been utilized in synthesizing aromatic polyesters, showcasing the compound's utility in creating biobased polymers. These polymers have wide-ranging applications, from biodegradable plastics to industrial materials, emphasizing the role of such compounds in advancing sustainable material science (Short et al., 2018).
Anticancer Activity
Derivatives of 2-(naphthalen-1-ylmethyl)succinic acid have been synthesized and evaluated for their anticancer activity, indicating potential therapeutic applications. These compounds have shown promising results against various cancer cell lines, suggesting the importance of naphthylmethyl-succinic acid derivatives in the development of new anticancer agents (Salahuddin et al., 2014).
Regioselective Diboration of Alkynes
The compound has been involved in the synthesis of differentially protected diborons for the regioselective diboration of alkynes, showcasing its role in synthetic chemistry. This application is critical for developing advanced materials and chemicals, underlining the versatility of 2-(naphthalen-1-ylmethyl)succinic acid in facilitating complex chemical reactions (Iwadate & Suginome, 2010).
Mechanism of Action
Mode of Action
Succinic acid, a related compound, is known to play a crucial role in the krebs cycle, serving as an electron donor in the production of fumaric acid and fadh2 .
Biochemical Pathways
Succinic acid is a key intermediate in the Krebs cycle, a central metabolic pathway involved in energy production .
Pharmacokinetics
The pharmacokinetic properties of 2-(Naphthalen-1-ylmethyl)succinic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
Succinic acid has been shown to have protective effects against liver injury, regulating immune balance, inhibiting pro-inflammatory factors, and promoting anti-apoptotic proteins in the liver .
properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-14(17)9-12(15(18)19)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHIBLUEJOQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylmethyl)succinic acid |
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